molecular formula C18H18Cl2N4O4S B2484158 (E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 391885-03-3

(E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2484158
CAS RN: 391885-03-3
M. Wt: 457.33
InChI Key: LBBRMNYJGWMVDV-LSHDLFTRSA-N
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Description

The study of benzamide derivatives, including those with complex substituents like the one , often focuses on exploring their potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry. These compounds are of interest due to their structural diversity and the broad range of biological activities they can exhibit.

Synthesis Analysis

The synthesis of complex benzamide derivatives typically involves multi-step organic reactions, starting from simpler benzamide or benzoic acid precursors. Key steps may include the formation of hydrazine derivatives, Schiff base formation through condensation reactions, and subsequent modifications to introduce specific functional groups like dimethylsulfamoyl or dichlorobenzylidene components (Kranjc et al., 2012).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of benzamide derivatives. It provides detailed information on the arrangement of atoms within the molecule and the molecular conformation. For similar compounds, studies have revealed complex intra- and intermolecular interactions, including hydrogen bonding and π-π interactions, which can significantly influence the compound's physical and chemical properties (Rodier et al., 1993).

Scientific Research Applications

Crystal Structure Analysis

The crystal structures of isomers related to the compound have been extensively studied. For example, Purandara et al. (2021) investigated the crystal structures of three N-acylhydrazone isomers, providing insights into the molecular configurations and interactions within these compounds. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can influence their potential applications in various fields, including material science and drug design (Purandara, Foro, & Thimme Gowda, 2021).

Synthesis and Biological Activity

Research into the synthesis and biological evaluation of derivatives of compounds similar to "(E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide" has shown potential antimicrobial and antifungal activities. For instance, Inam et al. (2016) synthesized a series of hydrazone hybrids, demonstrating promising results against Entamoeba histolytica, indicating potential applications in developing antiamoebic agents (Inam, Mittal, Rajala, Avecilla, & Azam, 2016).

Chemical Synthesis and Reactivity

Studies on the reactivity and synthesis of compounds related to "(E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide" provide insights into their chemical behaviors and potential applications in synthetic chemistry. For example, Music and Verček (2005) explored reactions of N-acylglycines with heteroarylhydrazines, leading to the synthesis of novel compounds, which could have implications in the development of new chemical entities with specific functionalities (Music & Verček, 2005).

Potential Antitubercular Applications

Research into novel scaffolds for anti-tubercular drugs has identified compounds related to "(E)-N-(2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-2-oxoethyl)-4-(N,N-dimethylsulfamoyl)benzamide" as promising candidates. Nimbalkar et al. (2018) synthesized a series of derivatives and evaluated them for anti-tubercular activity, showing promising results against Mycobacterium tuberculosis. This suggests potential applications in developing new treatments for tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).

properties

IUPAC Name

N-[2-[(2E)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O4S/c1-24(2)29(27,28)13-8-6-12(7-9-13)18(26)21-11-17(25)23-22-10-14-15(19)4-3-5-16(14)20/h3-10H,11H2,1-2H3,(H,21,26)(H,23,25)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBRMNYJGWMVDV-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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